molecular formula C15H24O B1514469 4-(2,4-Dimethylheptan-2-yl)phenol CAS No. 174305-83-0

4-(2,4-Dimethylheptan-2-yl)phenol

Cat. No.: B1514469
CAS No.: 174305-83-0
M. Wt: 220.35 g/mol
InChI Key: ZZUSILGUGUPOGP-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylheptan-2-yl)phenol is an organic compound with the molecular formula C15H24O and a molecular weight of 220.3505 . It is a type of alkylphenol, which is a class of compounds known for their diverse industrial applications. This compound is characterized by a phenolic group attached to a branched alkyl chain, making it a versatile chemical in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dimethylheptan-2-yl)phenol typically involves the alkylation of phenol with 1,1,3-trimethylhexane. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid, under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and maximize yield. The process includes the purification of the final product through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dimethylheptan-2-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-Dimethylheptan-2-yl)phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2,4-Dimethylheptan-2-yl)phenol involves its interaction with biological molecules, particularly proteins and enzymes. The phenolic group can form hydrogen bonds and other interactions with amino acid residues, affecting the function of enzymes and receptors. This compound may also interfere with cellular signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-(1,1,3,3-Tetramethylbutyl)phenol
  • 4-(1,1,5-Trimethylhexyl)phenol
  • 4-(1,1,3-Trimethylpentyl)phenol

Uniqueness

4-(2,4-Dimethylheptan-2-yl)phenol is unique due to its specific alkyl chain structure, which imparts distinct physical and chemical properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

4-(2,4-dimethylheptan-2-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24O/c1-5-6-12(2)11-15(3,4)13-7-9-14(16)10-8-13/h7-10,12,16H,5-6,11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZUSILGUGUPOGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)CC(C)(C)C1=CC=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401339606
Record name 4-(1,1,3-Trimethylhexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401339606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174305-83-0
Record name 4-(1,1,3-Trimethylhexyl)phenol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174305830
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1,1,3-Trimethylhexyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401339606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1,1,3-TRIMETHYLHEXYL)PHENOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AC9X091MTH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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